![molecular formula C16H14ClN3S2 B2501335 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 344269-21-2](/img/structure/B2501335.png)
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CBT-TPT) is a synthetic molecule that has been studied for its potential applications in various scientific fields. CBT-TPT is a sulfur-containing heterocyclic compound with a triazole ring and a phenyl group. It has been studied for its potential applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry.
Scientific Research Applications
- The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. Further studies are needed to explore its mechanisms of action and efficacy against specific cancer types .
- Preliminary research indicates that this compound possesses antifungal properties. It may be effective against fungal infections, making it a candidate for drug development in the field of mycology .
- The thiol group in the compound suggests anti-inflammatory activity. Scientists have explored its potential in modulating inflammatory pathways, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases .
- Structural studies have identified this compound as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme is relevant in metabolic disorders and cortisol-related diseases .
- The sulfur-containing moiety in the compound suggests metal chelation capabilities. Researchers have investigated its ability to bind to metal ions, which could have applications in environmental remediation or metal-based therapies .
- The triazole and thiol groups make this compound interesting for materials science. It could serve as a ligand in coordination complexes or be incorporated into polymers for specific properties .
Anticancer Potential
Antifungal Activity
Anti-inflammatory Effects
Enzyme Inhibition
Metal Chelation Properties
Materials Science and Coordination Chemistry
Mechanism of Action
Target of Action
A structurally similar compound, “5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4h-1,2,4-triazole”, has been identified as a potential inhibitor of11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 is an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone involved in metabolic processes and the immune response.
Mode of Action
Based on its structural similarity to the aforementioned 11β-hsd1 inhibitor, it can be hypothesized that it may interact with the active site of the enzyme, thereby inhibiting its function .
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c17-13-8-6-12(7-9-13)10-22-11-15-18-19-16(21)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZMJLMYELCLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
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